molecular formula C22H25Cl2N3O B14664642 Ethanol, 2-((3-((benz(c)acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate CAS No. 38915-51-4

Ethanol, 2-((3-((benz(c)acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate

Cat. No.: B14664642
CAS No.: 38915-51-4
M. Wt: 418.4 g/mol
InChI Key: GTZAKYAXEJQVJB-UHFFFAOYSA-N
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Description

Ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

The synthesis of ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate typically involves multiple steps. The synthetic route often starts with the preparation of the acridine core, followed by the introduction of the propylamino and ethanolamine groups. The final step involves the formation of the dihydrochloride salt and the hemihydrate form. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanol, 2-((3-((benz©acridin-7-yl)amino)propyl)amino)-, dihydrochloride, hemihydrate primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to the inhibition of enzymes such as topoisomerases, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar compounds include other acridine derivatives such as:

Properties

CAS No.

38915-51-4

Molecular Formula

C22H25Cl2N3O

Molecular Weight

418.4 g/mol

IUPAC Name

2-[3-(benzo[c]acridin-7-ylamino)propylamino]ethanol;dihydrochloride

InChI

InChI=1S/C22H23N3O.2ClH/c26-15-14-23-12-5-13-24-21-18-8-3-4-9-20(18)25-22-17-7-2-1-6-16(17)10-11-19(21)22;;/h1-4,6-11,23,26H,5,12-15H2,(H,24,25);2*1H

InChI Key

GTZAKYAXEJQVJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)NCCCNCCO.Cl.Cl

Origin of Product

United States

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